molecular formula C26H27N5O3 B2759062 5-ethyl-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one CAS No. 921576-17-2

5-ethyl-7-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one

Cat. No. B2759062
CAS RN: 921576-17-2
M. Wt: 457.534
InChI Key: WIRATPZCJBTMMA-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including an ethyl group, a phenyl group, a piperazine ring, a carbonyl group, and a pyrazolo[4,3-c]pyridin-3(5H)-one moiety. The presence of these functional groups suggests that this compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry .


Synthesis Analysis

While specific synthesis methods for this compound were not found, the synthesis of similar compounds often involves reactions like nucleophilic substitution, condensation, and cyclization . The piperazine ring, for example, can be synthesized through a variety of methods including the reaction of amines with α,ω-dihaloalkanes .


Chemical Reactions Analysis

The chemical reactions that this compound can undergo would depend on its functional groups. For example, the carbonyl group could undergo nucleophilic addition reactions, and the piperazine ring could participate in substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound such as its melting point, boiling point, solubility, and stability are not available from the search results .

Scientific Research Applications

G Protein-Biased Dopaminergics

Research has identified 1,4-disubstituted aromatic piperazines as key structural motifs that interact with aminergic G protein-coupled receptors. Studies have shown that incorporating a pyrazolo[1,5-a]pyridine heterocyclic appendage into these compounds leads to high-affinity dopamine receptor partial agonists. These compounds have been shown to favor activation of G proteins over β-arrestin recruitment at dopamine D2 receptors, suggesting potential as novel therapeutics for conditions like schizophrenia (Möller et al., 2017).

Antimicrobial Activities

Novel derivatives of 1,2,4-triazole and 1,2,4-triazol-3-one have been synthesized and screened for their antimicrobial activities. These compounds have shown good to moderate activities against various microorganisms, indicating their potential as antimicrobial agents (Bektaş et al., 2007).

Amidation Reactions

Microwave-assisted amidation of certain carboxylates with primary amines has been explored, leading to the synthesis of carboxamides. This method provides a pathway for the creation of diverse compounds with potential biological activities (Milosevic et al., 2015).

Pharmacokinetic Modeling

Physiologically based pharmacokinetic modeling has been applied to understand the clinical pharmacokinetics of specific phosphodiesterase-5 inhibitors. This research highlights the importance of such modeling in drug development, particularly for drugs predominantly metabolized by cytochrome P450 3A4 and substrates for P-glycoprotein (Watson et al., 2011).

Radiolabeled Antagonists for PET

Studies have developed radiolabeled antagonists for PET imaging to study neurotransmission systems, such as the serotonergic system using 5-HT(1A) receptors. This research is crucial for advancing our understanding of neurotransmitter systems in health and disease (Plenevaux et al., 2000).

properties

IUPAC Name

5-ethyl-7-[4-(4-methoxyphenyl)piperazine-1-carbonyl]-2-phenylpyrazolo[4,3-c]pyridin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N5O3/c1-3-28-17-22(24-23(18-28)26(33)31(27-24)20-7-5-4-6-8-20)25(32)30-15-13-29(14-16-30)19-9-11-21(34-2)12-10-19/h4-12,17-18H,3,13-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIRATPZCJBTMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=NN(C2=O)C3=CC=CC=C3)C(=C1)C(=O)N4CCN(CC4)C5=CC=C(C=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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